2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl-
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Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thiourea group with a chlorinated aromatic compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
- 3-(4-chlorophenyl)-5-cyclohexyl-1,3,5-thiadiazinane-2-thione
Uniqueness
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
6317-16-4 |
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Molecular Formula |
C10H11ClN2S2 |
Molecular Weight |
258.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C10H11ClN2S2/c1-12-6-13(10(14)15-7-12)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
UOGTXAYVIQTJJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C(=S)SC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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